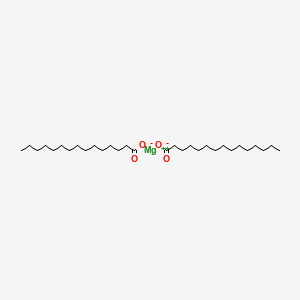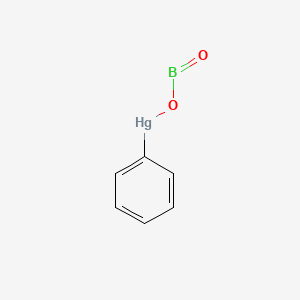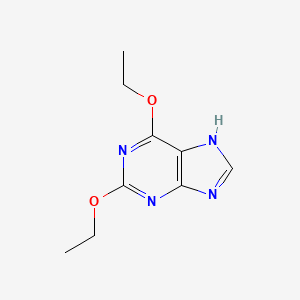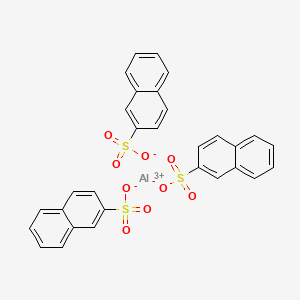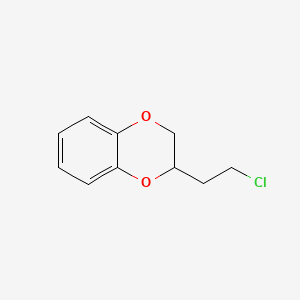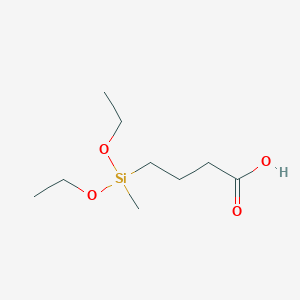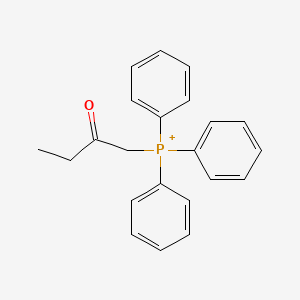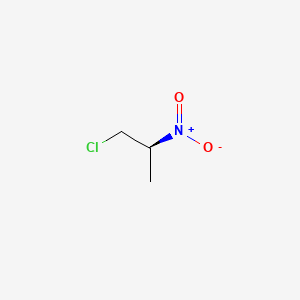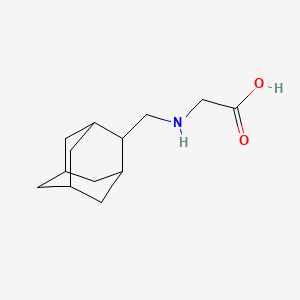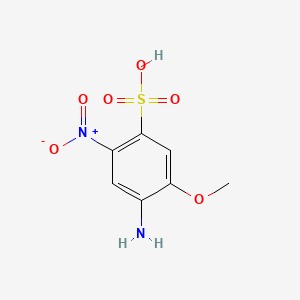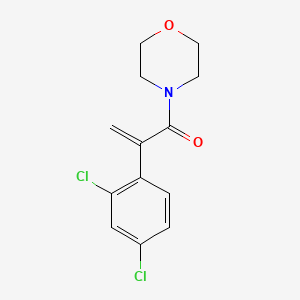
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is a synthetic compound known for its antiviral properties. It is an acyclic nucleoside analog that has shown potent activity against viruses of the herpes family, including cytomegalovirus. The compound’s structure includes a guanine base linked to a modified sugar moiety, which contributes to its unique biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a protected glycerol derivative with a guanine derivative. The key steps include:
Protection of Glycerol: Glycerol is protected using benzyl groups to form 1,3-di-O-benzylglycerol.
Condensation Reaction: The protected glycerol is then condensed with N2,9-diacetylguanine in the presence of a base to form the intermediate.
Deprotection: The benzyl groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for the condensation and deprotection steps, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the guanine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted guanine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its antiviral properties, particularly against herpesviruses.
Medicine: Explored as a potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference standard in analytical chemistry.
Mecanismo De Acción
The primary mechanism of action of 9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine involves the inhibition of viral DNA replication. The compound is phosphorylated by viral kinases to its active triphosphate form, which then selectively inhibits viral DNA polymerase. This prevents the elongation of the viral DNA chain, thereby halting viral replication.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another guanine nucleoside analog with antiviral properties.
Ganciclovir: Similar structure but with a different sugar moiety, also used as an antiviral agent.
Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability.
Uniqueness
9-((1,3-Dihydroxy-2-propylsulfinyl)methyl)guanine is unique due to its modified sugar moiety, which enhances its antiviral activity and selectivity. Unlike acyclovir and ganciclovir, it has a sulfinyl group that contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
97151-31-0 |
|---|---|
Fórmula molecular |
C9H13N5O4S |
Peso molecular |
287.30 g/mol |
Nombre IUPAC |
2-amino-9-(1,3-dihydroxypropan-2-ylsulfinylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O4S/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-19(18)5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) |
Clave InChI |
YAFNHXYCOGVSIY-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CS(=O)C(CO)CO)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


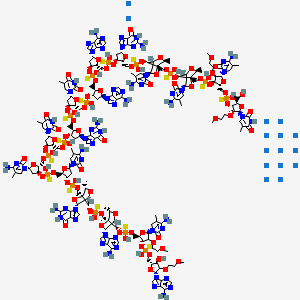
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
